

P2X4 Receptor Expression in Immune Cells: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	P2X4 antagonist-1	
Cat. No.:	B12371809	Get Quote

Introduction

The P2X4 receptor, an ATP-gated cation channel, is a critical component of purinergic signaling, which plays a pivotal role in modulating immune responses.[1][2] Extracellular ATP, often released during cellular stress, damage, or activation, acts as a danger signal that, by activating P2X receptors on immune cells, can trigger a cascade of events including cell migration, cytokine release, and phagocytosis.[2] Among the P2X family, the P2X4 receptor is distinguished by its widespread expression across various immune cell lineages and its unique subcellular localization, predominantly within lysosomal compartments in resting cells.[1][3] This technical guide provides an in-depth overview of P2X4 receptor expression in immune cells, associated signaling pathways, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.

P2X4 Receptor Expression in Immune Cells

The P2X4 receptor is expressed on a wide array of immune cells, with its expression level and subcellular localization often changing upon cell activation. This differential expression is critical to the cell-specific functions of the receptor.

Myeloid Cells

Myeloid cells, including macrophages, microglia, dendritic cells, neutrophils, eosinophils, and mast cells, are key players in both innate and adaptive immunity, and many of these express the P2X4 receptor.

- Macrophages and Microglia: P2X4 receptors are well-documented in macrophages and their central nervous system counterparts, microglia. In these cells, P2X4 is implicated in neuroinflammatory responses and chronic pain. Upon activation, such as with lipopolysaccharide (LPS), microglia can upregulate P2X4 receptor expression.
- Dendritic Cells (DCs): Dendritic cells express P2X4 receptors, which are involved in the regulation of cytokine release, particularly in synergy with the P2X7 receptor.
- Neutrophils: The role of P2X4 receptors in neutrophils is an emerging area of research, with studies suggesting their involvement in neutrophil chemoattraction.
- Eosinophils, Basophils, and Mast Cells: Eosinophils exhibit the highest surface expression of P2X4 among peripheral blood leukocytes. Mast cells also express P2X4 receptors, where their activation can enhance degranulation in response to other stimuli.

Lymphoid Cells

Lymphoid cells, including T and B lymphocytes, also express P2X4 receptors, which contribute to their activation and function.

- T Lymphocytes: P2X4 receptors are involved in T cell activation, with evidence suggesting their role in calcium signaling and cytokine production.
- B Lymphocytes: While P2X4 expression is detected on B cells, its functional role in this cell type is less well-characterized compared to other immune cells.

Quantitative Data on P2X4 Receptor Expression

Summarizing the quantitative expression of the P2X4 receptor across different immune cells is crucial for understanding its potential physiological impact. The following tables provide a synopsis of available quantitative data.

Table 1: Relative P2X4 Protein Expression on Human Peripheral Blood Leukocytes

Immune Cell Type	Relative P2X4 Surface Expression Level	Data Source	
Eosinophils	High	Flow Cytometry	
Neutrophils	Intermediate	Flow Cytometry	
Monocytes	Intermediate	Flow Cytometry	
Basophils	Low	Flow Cytometry	
B Cells	Low	Flow Cytometry	
T Cells	Near Absent	Flow Cytometry	

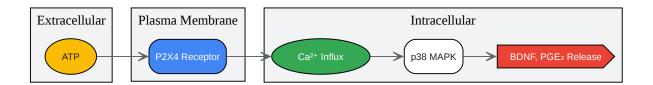
Data is based on a qualitative ranking from flow cytometry studies.

Table 2: P2X4 mRNA and Protein Expression Changes

Upon Immune Cell Activation

Immune Cell Type	Stimulus	Fold Change (mRNA)	Fold Change (Protein)	Method	Reference
Microglia (C8-B4 cells)	Activation	2.4-fold increase	~3.5-fold increase (cell surface)	qPCR, Protein Assay	
CD8+ T cells	TCR stimulation	-	Nur77 MFI reduced from 893 to 684 in P2rx4-/-	Flow Cytometry	

P2X4 Receptor Signaling Pathways in Immune Cells

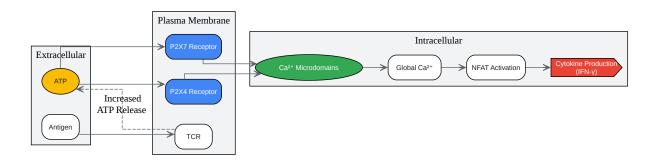

Activation of the P2X4 receptor by extracellular ATP leads to the opening of a non-selective cation channel, resulting in an influx of Na⁺ and Ca²⁺. This initial event triggers diverse downstream signaling cascades that are cell-type specific.

Macrophage/Microglia Signaling

In macrophages and microglia, P2X4 receptor activation is strongly linked to pro-inflammatory responses and neuropathic pain. The signaling cascade often involves:

- ATP Binding and Channel Opening: Extracellular ATP binds to the P2X4 receptor.
- Cation Influx: Influx of Ca²⁺ and Na⁺ into the cell.
- Downstream Signaling: Activation of intracellular signaling pathways, such as p38 MAPK.
- Effector Functions: Release of inflammatory mediators like prostaglandin E₂ (PGE₂) and brain-derived neurotrophic factor (BDNF).

Click to download full resolution via product page


P2X4 signaling in macrophages/microglia.

T Cell Signaling

In T lymphocytes, P2X4 receptor signaling is implicated in the amplification of T cell receptor (TCR) signaling and subsequent activation.

- Basal Activity and TCR Stimulation: Basal ATP release maintains a low level of P2X4 activity.
 Upon TCR stimulation, ATP release is increased.
- P2X4 and P2X7 Co-activation: Both P2X4 and the less sensitive P2X7 receptor are activated, leading to Ca²⁺ influx.
- Ca²⁺ Microdomains: Formation of Ca²⁺ microdomains near the plasma membrane.
- Downstream Activation: This initial Ca²⁺ signal contributes to global Ca²⁺ responses and the activation of transcription factors like NFAT, leading to cytokine production (e.g., IFN-γ) and proliferation.

P2X4 signaling in T cells.

Mast Cell Signaling

In mast cells, P2X4 receptor activation alone does not typically induce degranulation but can synergize with other signals to enhance this process.

- ATP and Co-stimulus: Extracellular ATP activates P2X4 receptors, while a co-stimulus (e.g., prostaglandins via EP3 receptors) activates a G-protein coupled receptor.
- Parallel Signaling: P2X4 activation leads to Ca²⁺ influx, while the GPCR activates pathways such as PI3K.
- Synergistic Degranulation: The convergence of these two pathways leads to a synergistic enhancement of mast cell degranulation.

P2X4 signaling in mast cells.

Experimental Protocols

Accurate and reproducible methods are essential for studying P2X4 receptor expression and function. This section provides detailed protocols for key experimental techniques.

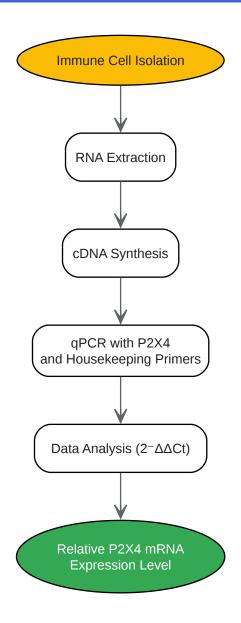
Quantitative Real-Time PCR (qPCR) for P2X4 mRNA Expression

This protocol outlines the steps for quantifying P2X4 mRNA levels in isolated immune cells.

1. RNA Isolation:

- Isolate total RNA from purified immune cell populations (e.g., macrophages, T cells) using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

2. cDNA Synthesis:


 Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) following the manufacturer's protocol.

3. qPCR Reaction:

- Prepare the qPCR reaction mixture using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).
- A typical 20 μ L reaction includes: 10 μ L of 2x SYBR Green master mix, 1 μ L of forward primer (10 μ M), 1 μ L of reverse primer (10 μ M), 2 μ L of cDNA template, and 6 μ L of nuclease-free water.
- Human P2RX4 Primers:
 - Forward: 5'-GTGGCGGATTATGTGATACCAGC-3'
 - Reverse: 5'-CACACAGTGGTCGCATCTGGAA-3'
- Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- 4. qPCR Cycling Conditions:
- Perform the qPCR on a real-time PCR system with the following cycling conditions:
 - Initial denaturation: 95°C for 10 minutes.
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds.
 - Annealing/Extension: 60°C for 1 minute.
 - Melt curve analysis to ensure product specificity.
- 5. Data Analysis:
- Calculate the relative expression of P2X4 mRNA using the 2- $\Delta\Delta$ Ct method.

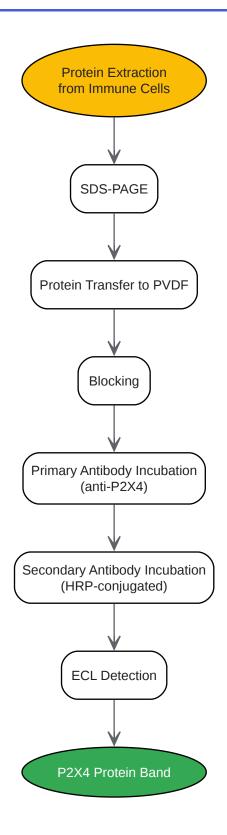
Workflow for qPCR analysis of P2X4 mRNA.

Western Blotting for P2X4 Protein Expression

This protocol details the detection and semi-quantification of P2X4 protein in immune cell lysates.

1. Protein Extraction:

• Lyse isolated immune cells in RIPA buffer supplemented with protease and phosphatase inhibitors.



Quantify protein concentration using a BCA assay.

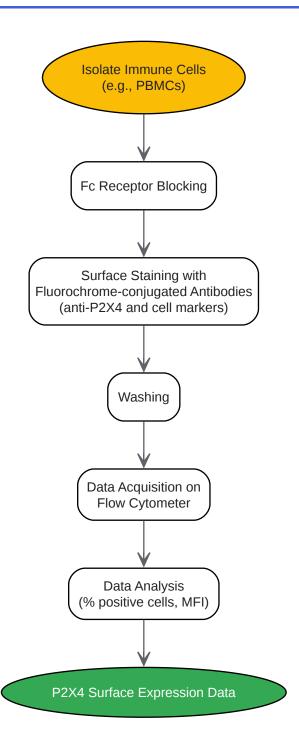
2. SDS-PAGE:

- Denature 20-30 μg of protein per sample by boiling in Laemmli sample buffer.
- Separate proteins on a 10% SDS-polyacrylamide gel.
- 3. Protein Transfer:
- Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against P2X4 (e.g., rabbit anti-P2X4) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- 5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
- Use a loading control (e.g., β-actin, GAPDH) for normalization.

Workflow for Western blot analysis of P2X4.

Flow Cytometry for P2X4 Surface Expression

Foundational & Exploratory



This protocol describes the analysis of P2X4 expression on the surface of immune cells.

1. Cell Preparation:

- Isolate peripheral blood mononuclear cells (PBMCs) or other immune cell populations of interest.
- Adjust cell concentration to 1 x 10⁷ cells/mL in flow cytometry staining buffer.
- 2. Fc Receptor Blocking:
- Block Fc receptors to prevent non-specific antibody binding by incubating cells with an Fc blocking reagent for 10 minutes.
- 3. Surface Staining:
- Stain cells with a fluorochrome-conjugated anti-P2X4 antibody (e.g., PE-conjugated anti-human P2X4) and antibodies against other cell surface markers to identify specific immune cell subsets (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes).
- Incubate for 30 minutes at 4°C in the dark.
- 4. Washing:
- Wash the cells twice with flow cytometry staining buffer.
- 5. Data Acquisition and Analysis:
- Acquire data on a flow cytometer.
- Analyze the data using appropriate software to determine the percentage of P2X4-positive cells and the mean fluorescence intensity (MFI) within each immune cell population.

Click to download full resolution via product page

Workflow for flow cytometry analysis of P2X4.

Immunohistochemistry (IHC) for P2X4 in Tissues

This protocol is for the localization of P2X4-expressing immune cells within tissue sections.

1. Tissue Preparation:

- Fix fresh tissue in 4% paraformaldehyde and embed in paraffin.
- Cut 5 μm sections and mount on slides.
- 2. Deparaffinization and Rehydration:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- 3. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
- 4. Staining:
- Block endogenous peroxidase activity with 3% H₂O₂.
- Block non-specific binding with normal serum.
- Incubate with a primary antibody against P2X4 overnight at 4°C.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as DAB.
- Counterstain with hematoxylin.
- 5. Imaging:
- Dehydrate, clear, and mount the slides.
- Image using a bright-field microscope.

Conclusion

The P2X4 receptor is a multifaceted purinergic receptor with diverse and significant roles in the function of the immune system. Its expression across a wide range of immune cells and its dynamic regulation upon activation underscore its importance in both physiological and pathological immune responses. This technical guide provides a comprehensive resource for

researchers, summarizing the current knowledge of P2X4 expression and signaling in immune cells and offering detailed protocols for its investigation. A deeper understanding of the P2X4 receptor in the immune context holds promise for the development of novel therapeutic strategies for a variety of inflammatory and autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective -PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X4 receptors, immunity, and sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [P2X4 Receptor Expression in Immune Cells: A
 Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b12371809#p2x4-receptor-expression-in-immune-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com